7-methoxy-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Chemical Reactions Analysis
Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Biological Evaluation
Neuroprotective and Antioxidant Effects : A study introduced novel benzofuran-2-carboxamide derivatives, including ones with structural similarities to the compound of interest, evaluating their neuroprotective and antioxidant activities. Compounds were tested against NMDA-induced excitotoxic neuronal cell damage, with several showing considerable protection. One compound, in particular, exhibited potent and efficacious neuroprotective action, suggesting that specific substitutions at the benzofuran moiety could enhance anti-excitotoxic, ROS scavenging, and antioxidant activities (Cho et al., 2015).
Anticholinesterase Activities : Novel carbamates based on furobenzofuran and methanobenzodioxepine skeletons were assessed for their anticholinesterase properties. These compounds were found to be potent inhibitors of either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), indicating potential therapeutic applications for diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Luo et al., 2005).
Selective Sigma Receptor Ligands : The synthesis of benzofuran-2-carboxamide ligands selective for sigma receptors was described, showcasing their high affinity for sigma-1 receptors. These ligands, including the 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, exhibit potential for further exploration in neuropsychiatric and neurodegenerative disorders (Marriott et al., 2012).
PD-1/PD-L1 Inhibition for Cancer Therapy : A study synthesized 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, targeting the PD-1/PD-L1 interaction. One compound showed significant inhibitory activity, highlighting a potential pathway for cancer immunotherapy development (Narva et al., 2020).
Future Directions
Piperidine derivatives are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for their synthesis is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the biological activities of these compounds .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds often interact with their targets to induce changes that result in their observed biological activities .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
properties
IUPAC Name |
7-methoxy-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-9-5-6-18-14-21(31-23(18)20)24(28)25-15-17-10-12-26(13-11-17)22(27)16-30-19-7-3-2-4-8-19/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAPLLARSOEDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.